![molecular formula C22H27N3O5S B2391412 N1-(3-methoxybenzyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide CAS No. 896274-70-7](/img/structure/B2391412.png)
N1-(3-methoxybenzyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide
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Description
N1-(3-methoxybenzyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide, also known as MT-2, is a synthetic peptide that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MT-2 is a melanocortin receptor agonist that has been studied for its ability to induce tanning and protect against skin damage caused by UV radiation. In addition, MT-2 has also been investigated for its potential use in treating sexual dysfunction and obesity.
Scientific Research Applications
Photodynamic Therapy and Photosensitizers
One study explores the synthesis and characterization of new zinc phthalocyanines substituted with benzenesulfonamide derivative groups containing Schiff base for photodynamic therapy. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them promising as Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Organotin(IV)-Schiff Base Complexes
Another study reports the synthesis, characterization, antimicrobial activity, and DNA interaction studies of four organotin(IV) complexes with Schiff base ligands. These complexes demonstrate significant antimicrobial activity and avid DNA-binding properties, suggesting potential applications in medicinal chemistry and as tools for studying DNA interactions (Prasad, Kumar, Prasad, & Revanasiddappa, 2010).
Activation Mechanism of Methanol Transferase
Research on the activation mechanism of methanol:5-hydroxybenzimidazolylcobamide methyltransferase from Methanosarcina barkeri provides insights into the transmethylation reaction from methanol in microbial metabolism. This study elucidates the enzyme's requirement for a highly reduced Co(I) state of its corrinoid prosthetic groups, offering a deeper understanding of methanogenesis and potential biotechnological applications (Daas, Hagen, Keltjens, Drift, & Vogels, 1996).
Reactivity of Oxalamide-Based Carbenes
The reactivity of oxalamide-based carbenes is investigated, demonstrating their applications in cyclopropanation reactions, selenide formation, and as ligands in organometallic chemistry. This study contributes to the understanding of carbene chemistry and its potential in catalysis and synthetic organic chemistry (Braun, Frank, & Ganter, 2012).
Synthesis and DNA Interactions of Acridine-based Compounds
Methods for the synthesis of acridine-based DNA bis-intercalating agents are investigated, highlighting the potential of these compounds in developing novel therapeutic agents targeting DNA. This research provides a foundation for the design of new drugs with improved specificity and potency for cancer therapy (Moloney, Kelly, & Mack, 2001).
properties
IUPAC Name |
N'-[(3-methoxyphenyl)methyl]-N-[[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5S/c1-16-8-10-20(11-9-16)31(28,29)25-12-4-6-18(25)15-24-22(27)21(26)23-14-17-5-3-7-19(13-17)30-2/h3,5,7-11,13,18H,4,6,12,14-15H2,1-2H3,(H,23,26)(H,24,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFHSXMSKEOIIAE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NCC3=CC(=CC=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-methoxybenzyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide |
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